molecular formula C9H6BrN3O B13340680 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13340680
M. Wt: 252.07 g/mol
InChI Key: YAVXWATXFKILDN-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2-chloropyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group in the pyridine ring can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism by which 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds such as:

Biological Activity

2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom at the 4-position of the pyrazole ring and an aldehyde functional group at the 3-position of the pyridine ring, which contributes to its unique chemical properties and biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H6BrN3O\text{C}_9\text{H}_6\text{BrN}_3\text{O}

This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some derivatives have been shown to induce G0/G1 phase arrest in cancer cell lines, effectively halting their growth. For instance, compounds similar to this compound demonstrated significant inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HL60 (leukemia). For example, a closely related pyrazole derivative exhibited an IC50 value of 25 nM against CDK2, indicating potent anticancer activity .
CompoundCell LineIC50 Value
This compoundA549TBD
Related Pyrazole DerivativeHL6028.3 µM

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation:

  • Selective COX Inhibition : Some studies reported that pyrazole derivatives could selectively inhibit COX-2 over COX-1, leading to reduced inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .

The mechanism by which this compound exerts its biological effects typically involves:

  • Binding to Enzymes/Receptors : The bromo and aldehyde groups facilitate interactions with specific enzymes or receptors, modulating their activity.
  • Inducing Apoptosis : By affecting signaling pathways related to cell survival and apoptosis, these compounds can promote programmed cell death in malignant cells.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on Lung Cancer : A study demonstrated that a series of pyrazole derivatives led to significant tumor reduction in animal models of lung cancer, correlating with their ability to induce apoptosis in tumor cells .
  • Anti-inflammatory Trials : Clinical trials for pyrazole-based drugs targeting inflammatory diseases showed promising results, with participants reporting decreased pain and inflammation levels compared to placebo groups .

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-8-4-12-13(5-8)9-7(6-14)2-1-3-11-9/h1-6H

InChI Key

YAVXWATXFKILDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)Br)C=O

Origin of Product

United States

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